4-cyclopropyl-N,N-dimethylaniline

Description

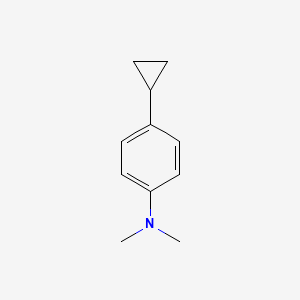

4-Cyclopropyl-N,N-dimethylaniline is an aromatic amine featuring a cyclopropyl substituent at the para position of the benzene ring and a dimethylamino group (-N(CH₃)₂). This compound is structurally notable for the cyclopropane ring, a strained three-membered carbon system that introduces unique steric and electronic effects. Cyclopropane derivatives are valuable in organic synthesis and materials science due to their reactivity and conformational rigidity .

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

4-cyclopropyl-N,N-dimethylaniline |

InChI |

InChI=1S/C11H15N/c1-12(2)11-7-5-10(6-8-11)9-3-4-9/h5-9H,3-4H2,1-2H3 |

InChI Key |

OKADPDHOJOPUCB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)C2CC2 |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

The electronic and steric properties of substituents on the aromatic ring significantly influence reactivity and applications. Below is a comparative analysis of key derivatives:

EDG = Electron-donating group; *EWG = Electron-withdrawing group.

Reactivity in Catalytic Reactions

- Pd-Catalyzed Formylation : Electron-donating groups (e.g., -N(CH₃)₂ in 4-bromo-N,N-dimethylaniline) enhance reactivity in Pd-catalyzed formylation, yielding aldehydes (53% for 4-isobutylbenzaldehyde in ). The cyclopropyl group’s steric bulk may slow oxidative addition or reductive elimination steps compared to smaller substituents like fluorine.

- Enzymatic Metabolism: N,N-Dimethylaniline derivatives are metabolized by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes. Bulky substituents (e.g., cyclopropyl) may favor FMO-mediated N-oxidation over P450-mediated N-dealkylation due to steric hindrance .

Photophysical Properties

- Exciplex Emission : In dyads containing N,N-dimethylaniline moieties, substituents influence energy transfer. For example, methoxy groups enhance exciplex emission intensity (). The cyclopropyl group’s rigidity might stabilize excited states differently, though direct data is lacking.

- Quenching Efficiency : In iridium polypyridyl complexes, N,N-dimethylaniline acts as a quencher. Substituents altering electron density (e.g., fluorine as EWG) could modulate quenching efficiency, but cyclopropyl’s effects remain unexplored .

Preparation Methods

Reaction Conditions and Catalysis

In a representative procedure, 4-cyclopropylaniline (1.0 equiv) is treated with dimethyl sulfate (2.2 equiv) in a sealed autoclave at 215°C for 6 hours under 60 atm pressure. Sulfuric acid (96%) serves as a catalyst, protonating the amine to enhance electrophilic substitution. The reaction proceeds via an SN2 mechanism , with methylation occurring sequentially on the nitrogen atom.

Key Parameters

Challenges and Mitigation

Competing C-alkylation at the cyclopropane ring is a major side reaction. This is suppressed by using a large excess of dimethyl sulfate (2.5–3.0 equiv) and maintaining anhydrous conditions. Post-reaction neutralization with NaOH (30% w/v) removes residual acid, yielding the product as a free base.

Hoffman-Martius Rearrangement for Ring Functionalization

The Hoffman-Martius rearrangement offers a pathway to introduce the cyclopropyl group post-dimethylation. This method is advantageous when starting from commercially available N,N-dimethylaniline derivatives.

Mechanism and Substrate Design

Reductive Amination of 4-Cyclopropylbenzaldehyde

A two-step sequence involving reductive amination provides an alternative route:

- Condensation : 4-Cyclopropylbenzaldehyde + dimethylamine → imine (EtOH, rt, 12 h).

- Reduction : NaBH4 in MeOH, 0°C to rt, 2 h.

Advantages :

Buchwald-Hartwig Amination for Late-Stage Functionalization

Palladium-catalyzed amination allows coupling of cyclopropane-containing aryl halides with dimethylamine. This method is ideal for complex substrates.

Representative Procedure

4-Bromocyclopropane benzene (1.0 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and dimethylamine (2.0 equiv) in toluene are heated at 100°C for 24 hours.

Yield : 82–88%.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyclopropyl-N,N-dimethylaniline, and how can its purity be validated?

- Synthesis : Common methods involve Friedel-Crafts alkylation or coupling reactions. For example, cyclopropane-containing precursors can be introduced via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Evidence from analogous N,N-dimethylaniline derivatives suggests regioselectivity challenges due to steric and electronic effects of the cyclopropyl group .

- Purity Validation : Use gas chromatography (GC) with flame ionization detection or HPLC coupled with mass spectrometry (LC-MS). Retention times and mass fragmentation patterns should match standards. For example, GC analysis of N,N-dimethylaniline derivatives showed distinct peaks for ortho/meta/para isomers (e.g., 7.6 min for N,N-dimethylaniline in GC under specific conditions) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- 1H/13C NMR : Aromatic protons adjacent to the cyclopropyl group show upfield shifts due to ring strain, while N-methyl groups resonate as singlets near δ 2.9–3.0 ppm. Compare with literature data for N,N-dimethylaniline (δ 2.93 ppm for N–CH3) .

- Mass Spectrometry : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 161 (for C11H15N) and fragments corresponding to cyclopropyl ring cleavage.

- IR Spectroscopy : N–C stretching vibrations near 1,250–1,350 cm⁻¹ and aromatic C–H bends at 700–800 cm⁻¹ .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the electronic and steric properties of N,N-dimethylaniline in catalytic systems?

- Electronic Effects : The cyclopropyl group is electron-withdrawing due to its sp²-hybridized ring, reducing electron density on the aromatic ring. This alters reactivity in electrophilic substitutions (e.g., slower nitration compared to unsubstituted N,N-dimethylaniline) .

- Steric Effects : The rigid cyclopropane ring increases steric hindrance, affecting regioselectivity. For example, in metallation reactions, meta-substitution dominates (up to 4.2:1 meta:ortho ratio in iodination studies of similar substrates) .

- Applications : Enhanced stability in photoredox catalysis, as seen in iridium polypyridyl complexes quenched by N,N-dimethylaniline derivatives via electron transfer .

Q. What methodological strategies are recommended to assess the metabolic pathways and toxicity of this compound?

- In Vitro Metabolism : Use liver microsomes or hepatocytes to study oxidative N-demethylation and ring hydroxylation. For N,N-dimethylaniline, cytochrome P450 enzymes catalyze N-oxidation, while flavin-containing monooxygenases drive N-demethylation .

- Toxicity Screening :

- Genotoxicity : Ames test for mutagenicity; chromosomal aberration assays in mammalian cells (e.g., N,N-dimethylaniline induced sister chromatid exchanges in vitro) .

- Carcinogenicity : Rodent bioassays with dose-response analysis. Limited evidence for N,N-dimethylaniline carcinogenicity (Group 3 IARC classification) suggests cyclopropyl derivatives may require specific long-term studies .

Q. How can computational modeling predict the regioselectivity of electrophilic aromatic substitution in this compound?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites. The cyclopropyl group directs electrophiles to the meta position due to its electron-withdrawing nature and resonance effects.

- Case Study : In N,N-dimethylaniline, meta-metallation dominated (60% yield) when treated with sodium-zincate bases, contrasting para-selectivity in traditional Friedel-Crafts reactions .

Contradictions and Gaps

- Metabolism : While N,N-dimethylaniline undergoes N-demethylation in multiple species, cyclopropyl analogs may exhibit altered pathways due to steric hindrance. Conflicting results in urinary metabolite detection (e.g., absence of N-oxide in dogs vs. rats ) highlight species-specific variability.

- Reactivity : The cyclopropyl group’s strain energy might lead to ring-opening side reactions under harsh conditions, necessitating milder synthetic protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.